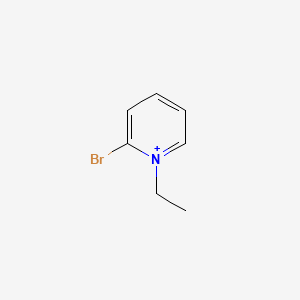
2-Bromo-1-ethylpyridin-1-ium
説明
2-bromo-1-ethylpyridin-1-ium is an organohalogen compound and a member of pyridines.
科学的研究の応用
Organic Synthesis
Peptide Synthesis:
2-Bromo-1-ethylpyridin-1-ium tetrafluoroborate is widely recognized for its role as a coupling reagent in peptide synthesis. It facilitates the formation of N-methylated peptides through both solution and solid-phase synthesis methods. This compound has been shown to be effective in synthesizing complex peptides such as cyclosporin A fragments and dolastatin 15 pentapeptide moieties .
Comparison of Coupling Reagents:
A study comparing this compound with traditional Mukaiyama reagents demonstrated that it can promote amide bond formation with yields comparable to those achieved using more established reagents. For instance, the coupling of phenylacetic acid and benzylamine yielded 62-71% using this compound compared to 80% with Mukaiyama's salt .
| Reagent | Yield (%) |
|---|---|
| Mukaiyama Reagent (2-chloro-1-methyl) | 80 |
| This compound | 62 - 71 |
Biological Applications
Anticancer Research:
Recent investigations into the biological activities of derivatives of this compound have indicated potential anticancer properties. Substituted indolizine derivatives synthesized from this compound were tested against a panel of human cancer cell lines, showing promising results in destabilizing microtubules, which is critical for cancer cell proliferation .
Case Studies
Case Study 1: Peptide Synthesis
In a controlled experiment, researchers synthesized a series of N-methylated peptides using varying concentrations of this compound tetrafluoroborate. The study concluded that optimizing the reagent concentration significantly impacted the yield and purity of the final peptide products.
Case Study 2: Anticancer Activity
A series of substituted indolizine derivatives derived from this compound were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that specific modifications to the pyridinium structure enhanced biological activity, warranting further investigation into structure-activity relationships.
特性
IUPAC Name |
2-bromo-1-ethylpyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN/c1-2-9-6-4-3-5-7(9)8/h3-6H,2H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNFNQBENYFUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312289 | |
| Record name | 2-Bromo-1-ethylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36075-71-5 | |
| Record name | 2-Bromo-1-ethylpyridinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36075-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-ethylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















